2-(benzoylamino)-5-hydroxybenzoic acid
Description
Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research
In modern organic synthesis, 2-(benzoylamino)-5-hydroxybenzoic acid is primarily utilized as a building block for the creation of more complex molecules. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and an amide linkage—offers several sites for chemical modification. sigmaaldrich.com This versatility allows for its incorporation into a variety of molecular scaffolds to develop new compounds with tailored properties.
A common synthetic route to this compound involves the acylation of 2-amino-5-hydroxybenzoic acid. Specifically, it can be prepared through the reaction of 5-amino-2-hydroxybenzoic acid with benzoyl chloride in a suitable solvent like ethyl acetate, using a base such as potassium carbonate as a catalyst. mdpi.com
From a medicinal chemistry perspective, this compound is investigated for its potential biological activities, drawing from the known pharmacological profiles of its parent structures, salicylic (B10762653) acid and other benzoic acid derivatives. mdpi.com Research into its derivatives has explored their potential as anti-inflammatory agents, analgesics, and even as inhibitors of specific enzymes. mdpi.comnih.gov For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid, a closely related compound, have been studied for their selectivity towards cyclooxygenase-2 (COX-2), an important target in the development of anti-inflammatory drugs. mdpi.com
Historical Perspectives of Benzoylamino- and Hydroxybenzoic Acid Derivatives in Scientific Literature
The scientific journey of benzoylamino and hydroxybenzoic acid derivatives is rooted in the long-standing exploration of natural products and their synthetic analogues for medicinal purposes. Hydroxybenzoic acids, particularly salicylic acid, have a rich history, with their use in the form of willow bark extracts dating back to ancient times for pain and fever relief. nih.gov The isolation and chemical synthesis of salicylic acid in the 19th century marked a pivotal moment in the development of modern pharmaceuticals.
The derivatization of these core structures has been a continuous effort to enhance therapeutic efficacy and reduce side effects. For example, the acetylation of salicylic acid to produce acetylsalicylic acid (aspirin) is a classic example of how modifying a natural product's structure can lead to a widely used medication. uobasrah.edu.iq
Similarly, benzoic acid and its derivatives have been a cornerstone in the development of various therapeutic agents. The introduction of an amino group, as seen in para-aminobenzoic acid (PABA), and subsequent modifications have led to the discovery of compounds with diverse biological activities, including antimicrobial and antiviral properties. nih.gov The study of benzoylamino derivatives has also contributed to the development of compounds with potential applications in treating a range of conditions. For instance, research has shown that certain benzamide (B126) derivatives exhibit significant antimicrobial and anti-inflammatory effects. nanobioletters.com
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research involving this compound and its analogues is largely focused on the exploration of their therapeutic potential. A significant area of investigation is their role as enzyme inhibitors. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in various metabolic pathways and diseases like cancer. nih.gov This suggests that this compound could serve as a scaffold for the design of novel enzyme inhibitors.
Another frontier is the development of new anti-inflammatory and analgesic agents with improved safety profiles. Research on derivatives of 5-acetamido-2-hydroxy benzoic acid has shown promise in developing compounds with enhanced selectivity for COX-2, potentially leading to drugs with fewer gastrointestinal side effects than traditional NSAIDs. mdpi.com In-silico studies on 5-benzamidosalicylic acid (PS2) have been conducted to predict its oral bioavailability and bioactivity, indicating its potential as a lead compound for drug discovery. mdpi.com
However, several questions remain unaddressed. While the synthesis of this compound is established, the exploration of its full synthetic utility in creating diverse chemical libraries is still an active area. Furthermore, comprehensive biological evaluations of the compound itself, rather than just its derivatives, are somewhat limited in the public domain. Detailed studies on its mechanism of action, pharmacokinetic profile, and long-term toxicity are needed to fully understand its therapeutic potential. The specific molecular targets of this compound and the structure-activity relationships of its various substitutions are yet to be fully elucidated, representing a fertile ground for future research.
Detailed Research Findings
Recent studies have provided valuable insights into the properties and potential applications of this compound and its close derivatives.
A study focused on the synthesis and evaluation of 5-acetamido-2-hydroxy benzoic acid derivatives included the synthesis of 5-benzamidosalicylic acid (referred to as PS2 in the study). mdpi.com The compound was synthesized by reacting 5-amino-salicylic acid with benzoyl chloride. mdpi.com The resulting product was a crystalline solid with a melting point between 278.4 and 279.8 °C. mdpi.com
Physicochemical and Predicted Biological Properties of 5-Benzamidosalicylic Acid (PS2) mdpi.com
| Property | Predicted Value |
| Molecular Weight (Da) | 257.24 |
| LogP | 3.12 |
| Topological Polar Surface Area (TPSA) | 89.96 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 3 |
| Bioactivity Score (GPCR ligand) | -0.15 |
| Bioactivity Score (Ion channel modulator) | -0.22 |
| Bioactivity Score (Kinase inhibitor) | -0.34 |
| Bioactivity Score (Nuclear receptor ligand) | -0.21 |
| Bioactivity Score (Protease inhibitor) | -0.27 |
| Bioactivity Score (Enzyme inhibitor) | 0.02 |
This interactive table is based on in-silico predictions from the study by da Silva, et al. (2022). mdpi.com
The in-silico analysis suggested that 5-benzamidosalicylic acid adheres to Lipinski's rule of five, indicating good oral bioavailability. mdpi.com Its bioactivity score as an enzyme inhibitor was positive, suggesting it may have a considerable biological effect in this regard. mdpi.com
Further research into related benzamide derivatives has highlighted their potential as antimicrobial agents. Studies have shown that various N-substituted benzamides exhibit activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com While specific data for this compound is not extensively detailed, the broader class of compounds shows promise in this area.
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-10-6-7-12(11(8-10)14(18)19)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNLHDAUCSAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Benzoylamino 5 Hydroxybenzoic Acid and Its Analogues
Strategic Design of Novel Synthetic Routes to 2-(Benzoylamino)-5-hydroxybenzoic Acid
The synthesis of a specifically substituted aromatic ring like that in this compound hinges on the principles of regioselectivity. The starting materials and the order of reactions are chosen to exploit the directing effects of the substituents. A plausible synthetic pathway would commence with a pre-functionalized benzene (B151609) ring, such as 2-amino-5-hydroxybenzoic acid or, more commonly, 5-amino-2-hydroxybenzoic acid (an isomer of salicylic (B10762653) acid).
A key transformation is the Kolbe-Schmitt reaction, which can be used to carboxylate phenols. For instance, the synthesis of 2-hydroxy-5-aminobenzoic acid can be achieved through the carboxylation of p-aminophenol under pressure with carbon dioxide, often in the presence of a catalytic carrier and a solid base. google.com Once the correctly substituted aminohydroxybenzoic acid is obtained, the final step is typically an N-acylation reaction. The amine functionality can be selectively acylated with benzoyl chloride or benzoic anhydride (B1165640) to form the final benzoylamino group. This reaction is a classic nucleophilic acyl substitution. youtube.comnumberanalytics.com
The directing effects of the functional groups are crucial. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. masterorganicchemistry.comyoutube.com The amino group is also a strongly activating ortho-, para-director. Therefore, the sequence of introducing these groups determines the final isomeric product. For example, starting with phenol (B47542), nitration would yield a mixture of ortho- and para-nitrophenol. Separation of the para-isomer, followed by reduction of the nitro group to an amine (yielding p-aminophenol), and subsequent carboxylation, can lead to the desired 5-amino-2-hydroxybenzoic acid precursor.
| Synthetic Step | Key Reagents/Conditions | Purpose | Relevant Chemical Principle |
|---|---|---|---|
| Carboxylation | Phenol precursor, CO2, Base (e.g., Na2CO3), High T/P | Introduction of the carboxylic acid group | Kolbe-Schmitt Reaction |
| Nitration | HNO3, H2SO4 | Introduction of a nitro group as a precursor to the amine | Electrophilic Aromatic Substitution youtube.com |
| Reduction | H2/Pd, Sn/HCl, or Fe/HCl | Conversion of nitro group to amino group | Reduction of Nitro Compounds |
| N-Benzoylation | Benzoyl chloride, Base (e.g., Pyridine) | Formation of the final amide linkage | Nucleophilic Acyl Substitution youtube.com |
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of amides, a key step in producing this compound, is a major focus of green chemistry research. ucl.ac.ukresearchgate.net
Traditional amidation methods often rely on stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or the conversion of carboxylic acids to highly reactive acyl chlorides using reagents like thionyl chloride. ucl.ac.ukmasterorganicchemistry.com These methods generate significant amounts of waste, which can be problematic on an industrial scale.
Green alternatives are actively being developed:
Catalytic Amidation: The use of catalysts can circumvent the need for stoichiometric activators. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with urea (B33335) or amines, often under solvent-free conditions achieved by simple heating of the reactants. bohrium.comsemanticscholar.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to amide bond formation. rsc.org For instance, engineered E. coli containing hydroxybenzoic acid-CoA ligase and an N-acyltransferase can synthesize conjugates of hydroxybenzoic acids and amines in an aqueous medium. jmb.or.kr This approach avoids harsh chemicals and organic solvents.
Greener Solvents: Where solvents are necessary, replacing hazardous options like DMF and chlorinated hydrocarbons with more benign alternatives is a key green chemistry principle. ucl.ac.uk Research is ongoing to find effective green solvents for amidation reactions that ensure good solubility of reactants while minimizing environmental impact.
| Green Approach | Description | Advantages | Example Reagents/Systems |
|---|---|---|---|
| Solvent-Free Synthesis | Reactants are mixed and heated directly without a solvent. semanticscholar.org | Eliminates solvent waste, simplifies purification. | Boric acid catalyzed reaction of an acid and amine/urea. bohrium.comsemanticscholar.org |
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze the reaction. rsc.org | High selectivity, mild conditions (aqueous, room temp), biodegradable catalyst. | Hydrolases, Acyltransferases. rsc.orgjmb.or.kr |
| Alternative Activating Agents | Developing catalytic cycles that avoid stoichiometric waste. | Higher atom economy, less waste. | Catalytic systems based on boron or other elements. researchgate.net |
Development of Derivatization Strategies for this compound
Derivatization of the parent molecule allows for the fine-tuning of its chemical properties and the exploration of structure-activity relationships. The three functional groups of this compound—the carboxylic acid, the phenolic hydroxyl, and the amide—offer multiple sites for chemical modification.
The carboxylic acid and phenolic hydroxyl groups are primary targets for derivatization through esterification and amidation.
Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after converting the acid to its carboxylate salt. acs.org The phenolic hydroxyl can also be esterified, but chemoselectivity is a key challenge. To selectively esterify the carboxylic acid without affecting the phenol, milder conditions are often required. google.com Conversely, specific reagents can target the phenolic hydroxyl. The use of biocatalysts, such as lipases, can provide high selectivity for the esterification of phenolic compounds under mild conditions. nih.govmdpi.com
Amidation: The carboxylic acid group can be converted into a new amide by reacting it with a primary or secondary amine. youtube.com This reaction typically requires activation of the carboxyl group, for example, by using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting it to an acyl chloride. ucl.ac.uknih.gov Synthesizing N-hydroxybenzoylimidazoles from hydroxybenzoyl chlorides is another route to activated derivatives for amidation. researchgate.net
| Functional Group | Reaction | Typical Reagents | Product |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4) | Alkyl 2-(benzoylamino)-5-hydroxybenzoate |
| Carboxylic Acid | Amidation | Amine (R-NH2), Coupling Agent (e.g., EDC) | 2-(Benzoylamino)-5-hydroxy-N-alkylbenzamide |
| Phenolic Hydroxyl | Esterification | Acyl Chloride (R-COCl), Base | 5-(Acyloxy)-2-(benzoylamino)benzoic acid |
| Phenolic Hydroxyl | Etherification | Alkyl Halide (R-X), Base (e.g., K2CO3) | 5-(Alkoxy)-2-(benzoylamino)benzoic acid |
Further substitutions can be introduced onto either of the two aromatic rings. The outcome of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The hydroxybenzoic acid ring is highly activated towards EAS. The hydroxyl group (-OH) is a strong ortho-, para-director, while the benzoylamino group (-NHCOPh) is also an ortho-, para-director. The carboxylic acid group (-COOH), however, is a deactivating meta-director. The combined effect typically directs incoming electrophiles to the positions ortho or para to the strongest activating groups, primarily the hydroxyl group. Potential EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃). masterorganicchemistry.comyoutube.com For example, nitration would likely introduce a nitro group at the position ortho to the hydroxyl group. The second benzene ring (from the benzoyl group) is deactivated by the carbonyl of the amide and would undergo substitution only under more forcing conditions, directing incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution (NAS): NAS reactions are less common on electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups (like -NO₂). youtube.com While the parent molecule is not a prime candidate for standard NAS, it is theoretically possible to introduce functionality via the benzyne (B1209423) mechanism. This requires a strong base to deprotonate the ring adjacent to a leaving group (if one were introduced, e.g., a halogen), forming a highly reactive benzyne intermediate that is then attacked by a nucleophile. masterorganicchemistry.com
Beyond amidation and esterification, the functional groups can undergo other transformations to yield a wide array of derivatives.
Carboxyl Group Modifications: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (2-(benzoylamino)-5-hydroxyphenyl)methanol.
Hydroxyl Group Modifications: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis, by treating the corresponding phenoxide (formed with a base like K₂CO₃) with an alkyl halide.
Amide Functionality Modifications: The amide bond is generally stable, but it can be hydrolyzed back to the corresponding carboxylic acid (benzoic acid) and amine (2-amino-5-hydroxybenzoic acid) under strong acidic or basic conditions with heating. numberanalytics.com The amide can also be reduced. While LiAlH₄ would reduce both the amide and the carboxylic acid, selective reducing agents could potentially target the amide carbonyl to yield a secondary amine, -NH-CH₂-Ph. numberanalytics.comfrontiersin.org
Catalyst Systems in the Synthesis and Transformation of this compound
The synthesis and transformation of this compound and its analogues can be significantly influenced by the choice of catalyst. Catalytic methods are often preferred in industrial and laboratory settings as they can lead to higher yields, improved selectivity, and more environmentally benign reaction conditions compared to stoichiometric methods. Catalysts play a crucial role in activating substrates, lowering the energy barrier for reactions, and enabling transformations that would otherwise be inefficient. The following sections detail various catalyst systems that are relevant to the synthesis of the precursor 5-aminosalicylic acid (5-ASA), and for related acylation and transformation reactions which are foundational to the synthesis of the title compound and its analogues.
Catalytic Synthesis of the Precursor 5-Aminosalicylic Acid (5-ASA)
The industrial production of 5-aminosalicylic acid (5-ASA), the key precursor for this compound, often employs catalytic processes to ensure efficiency and high purity. One prominent method is the gas-phase catalytic carboxylation of p-aminophenol.
In this process, a system containing p-acetaminophenol and a basic compound is subjected to carbon dioxide at elevated temperatures (150°C-220°C) and pressures (0.5-5.0 MPa) in the presence of a catalyst. google.comgoogle.com This reaction forms a 5-aminosalicylate (B10771825) salt, which is then acidified to yield 5-ASA. google.comgoogle.com The use of a gas-phase catalytic reaction is a significant improvement over traditional solid-phase thermochemical methods, offering reduced reaction times, better selectivity, and higher yields. google.comgoogle.com
| Catalyst Type | Reactants | General Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Oxides of Silicon, Aluminum, or Silicon-Aluminum | p-Acetaminophenol, Basic Compound, CO₂ | 150-220°C, 0.5-5.0 MPa | Short reaction time (1-4h), good selectivity, high yield, no waste formation. | google.com |
Heteropolyacids (HPAs) in Acylation Reactions
Heteropolyacids (HPAs) are a class of complex proton acids that have demonstrated significant potential as catalysts in a wide array of organic reactions due to their strong Brønsted acidity. researchgate.netnih.govmdpi.com Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀, are particularly noteworthy for their high thermal stability and catalytic activity, which often surpasses that of conventional mineral acids. researchgate.netmdpi.com
These catalysts are highly effective in acylation reactions, a key step in the synthesis of this compound from 5-ASA. The strong acidity of HPAs can activate the carboxylic acid or its derivative for nucleophilic attack by the amine group of 5-ASA. Supported HPA catalysts, where the HPA is immobilized on a solid support like silica (B1680970) or carbon, offer the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for recycling. nih.gov While specific data for the N-benzoylation of 5-ASA using HPAs is not detailed in the available literature, their successful application in other acylation reactions suggests their potential utility in this synthesis. For instance, aluminum salts of phosphotungstic acid have been shown to be effective catalysts in the acylation of 2-methoxynaphthalene. mdpi.com
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Keggin-type HPAs (e.g., H₃PW₁₂O₄₀) | General Acylation, Esterification | Strong Brønsted acidity, high thermal stability, can be used in homogeneous or heterogeneous systems. | researchgate.netnih.gov |
| Aluminum phosphotungstate (AlPW₁₂O₄₀) | 2-Methoxynaphthalene acylation | Achieved high conversion and selectivity. | mdpi.com |
| Supported H₄SiW₁₂O₄₀/halloysite | Dehydration of monosaccharides | Demonstrates the effectiveness of supported HPA catalysts. | mdpi.com |
Enzymatic Transformations of 5-Aminosalicylic Acid Analogues
Biocatalysis offers a green and highly selective alternative for chemical transformations. In the context of 5-ASA, N-acetyltransferase (NAT) enzymes are known to catalyze the acetylation of the amino group, converting 5-ASA into its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov This biological transformation is an example of enzymatic N-acylation. The reaction is dependent on acetyl-coenzyme A (AcCoA) as the acetyl group donor. nih.gov
Studies have identified that both human and mouse NAT enzymes are capable of metabolizing 5-ASA. nih.gov Furthermore, research into the gut microbiome has revealed that microbial enzymes, specifically certain thiolases and acyl-CoA N-acyltransferases, can also perform this acetylation, potentially impacting the clinical efficacy of 5-ASA. nih.gov While this transformation involves an acetyl group rather than a benzoyl group, it demonstrates the principle of enzymatic N-acylation on the 5-ASA scaffold. This suggests the potential for developing engineered enzymes or screening for novel biocatalysts that could perform the specific N-benzoylation of 5-ASA to produce this compound under mild, aqueous conditions.
| Enzyme System | Substrate | Cofactor | Product | Significance | Reference |
|---|---|---|---|---|---|
| N-acetyltransferase (NAT) enzymes | 5-Aminosalicylic acid (5-ASA) | Acetyl-coenzyme A (AcCoA) | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Demonstrates enzymatic N-acylation on the 5-ASA core structure. | nih.gov |
| Microbial thiolases and acyl-CoA N-acyltransferases (e.g., from Faecalibacterium prausnitzii) | 5-Aminosalicylic acid (5-ASA) | Acetyl-CoA | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | Highlights the role of microbial enzymes in the transformation of 5-ASA. | nih.gov |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Benzoylamino 5 Hydroxybenzoic Acid
Reaction Kinetics and Thermodynamics of Reactions Involving 2-(Benzoylamino)-5-hydroxybenzoic Acid
Detailed kinetic and thermodynamic parameters for reactions specifically involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous compounds such as benzoic acid and 2-hydroxybenzoic acid (salicylic acid).
For instance, the degradation of 2-hydroxybenzoic acid by advanced oxidation processes has been shown to follow first-order kinetics. researchgate.net The reaction rates are highly dependent on factors like pH and the concentration of oxidizing species. In the Fenton process, the degradation of 2-hydroxybenzoic acid is most efficient under acidic conditions (pH 4-5). researchgate.net It is plausible that the degradation of this compound would follow similar kinetic behavior, although the rates would be modulated by the electronic effects of the benzoylamino substituent.
The reaction of benzoic acid with hydroxyl radicals (•OH) in aqueous solution, a key process in atmospheric and wastewater chemistry, has been studied computationally. The total reaction rate constant for •OH with benzoic acid at 298.15 K in atmospheric water droplets is calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov The addition of •OH to the aromatic ring is found to be an exothermic process with lower activation barriers compared to hydrogen abstraction. nih.gov
Table 1: Comparative Kinetic Data for Related Benzoic Acid Derivatives
| Compound | Reaction | Rate Constant (k) | Conditions |
|---|---|---|---|
| 2-Hydroxybenzoic Acid | Degradation via Fenton Process | Follows first-order kinetics | pH 4-5, [Fe²⁺] = 0.6 mmol·L⁻¹ |
| Benzoic Acid | Reaction with •OH radicals | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298.15 K, aqueous phase |
This table presents data for related compounds to infer potential kinetic behavior of this compound due to a lack of specific data for the target compound.
Elucidation of Reaction Pathways and Intermediates involving the Carboxylic Acid Moiety
The carboxylic acid moiety is a primary site for various chemical transformations, including esterification, amide formation, and decarboxylation. While specific pathways for this compound are not detailed in the literature, general reactions of benzoic acids provide a framework.
In degradation reactions, such as those initiated by hydroxyl radicals, the carboxylic acid group can influence the regioselectivity of the attack on the aromatic ring. For benzoic acid, the addition of •OH radicals can lead to the formation of various hydroxylated intermediates. nih.gov Subsequent reactions can lead to ring-opening and the formation of smaller aliphatic carboxylic acids like malic, maleic, fumaric, and ultimately oxalic acid before complete mineralization to CO₂. researchgate.net
Hydrolytic degradation is another key pathway. For example, a related compound, 2-(2-hydroxypropanamido) benzoic acid, undergoes hydrolysis as its primary degradation route, yielding anthranilic acid. researchgate.net This suggests that under certain conditions (e.g., strong acid or base), the amide linkage in this compound could also be susceptible to hydrolysis, which would lead to the formation of 2-amino-5-hydroxybenzoic acid and benzoic acid.
Table 2: Potential Intermediates in the Degradation of Benzoic Acid Derivatives
| Parent Compound | Reaction Type | Key Intermediates |
|---|---|---|
| 2-Hydroxybenzoic Acid | Advanced Oxidation | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol |
| Benzoic Acid | Reaction with •OH radicals | 2-Hydroxybenzoic acid, 3-Hydroxybenzoic acid, 4-Hydroxybenzoic acid |
This table illustrates potential intermediates based on studies of similar compounds.
Characterization of Transition States in Derivatization and Degradation Reactions
Computational chemistry provides powerful tools for characterizing the transition states of chemical reactions, offering insights into reaction barriers and mechanisms. For the reaction of benzoic acid with hydroxyl radicals, theoretical calculations have been used to map out the potential energy surface. nih.gov
The addition of an •OH radical to the benzene (B151609) ring involves the formation of a transition state leading to a hydroxycyclohexadienyl radical intermediate. The calculated activation barriers for •OH addition to benzoic acid are lower than those for hydrogen abstraction from the carboxylic acid group, indicating that addition to the ring is the more favorable initial step. nih.gov For instance, the reaction of •OH with the C₂ position of benzoic acid proceeds through a transition state with a potential barrier of 8.50 kcal mol⁻¹. nih.gov
In derivatization reactions, such as esterification of the carboxylic acid, the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the height of the transition state barriers would be influenced by the electronic nature of the substituents on the benzene ring. The electron-donating hydroxyl group and the electron-withdrawing benzoylamino group would have opposing effects, making theoretical calculations essential for a precise understanding.
Influence of Intramolecular Interactions, including Hydrogen Bonding, on Reactivity Profiles
The structure of this compound allows for the formation of intramolecular hydrogen bonds. A significant interaction can occur between the hydroxyl group at C5 and the carbonyl oxygen of the adjacent benzoylamino group at C2, or between the amide proton and the hydroxyl oxygen. Furthermore, the carboxylic acid group can form a hydrogen bond with the amide carbonyl.
Such intramolecular hydrogen bonds can significantly impact reactivity. For example, in 2-hydroxybenzoic acid, an intramolecular hydrogen bond exists between the hydroxyl and carboxylic acid groups. chemistryguru.com.sg This interaction increases the acidity of the phenolic proton and decreases the acidity of the carboxylic proton. It also influences physical properties, such as lowering the melting point compared to its isomers where this interaction is not possible. chemistryguru.com.sg
In this compound, intramolecular hydrogen bonding can:
Shield functional groups: By locking the conformation, it can sterically hinder the approach of reagents to the involved functional groups.
Modulate acidity/basicity: Hydrogen bonding can alter the pKa values of the carboxylic acid, phenolic hydroxyl, and amide N-H protons.
Influence reaction pathways: By stabilizing certain conformations, it can direct the outcome of reactions, leading to specific regio- or stereoisomers. For instance, a hydrogen bond between the phenolic -OH and the amide carbonyl could decrease the nucleophilicity of the hydroxyl group, potentially making the carboxylic acid the more reactive site for certain electrophiles.
Theoretical studies on molecules like 2-nitro-2'-hydroxy-5'-methylazobenzene have shown that intramolecular hydrogen bonds are moderately strong and play a crucial role in determining the most stable conformation of the molecule in both the gas phase and in solution. researchgate.net
Chemo- and Regioselectivity in Multi-functional Group Reactions of this compound
The presence of three distinct functional groups makes chemo- and regioselectivity critical considerations in the chemical synthesis and transformation of this compound. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.
Esterification: In the presence of an acid catalyst and an alcohol, the carboxylic acid is expected to be the most reactive site for esterification. The phenolic hydroxyl group is generally less reactive under these conditions.
Acylation: The phenolic hydroxyl group is a likely site for acylation with reagents like acyl chlorides or anhydrides, especially under basic conditions which would deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion. The amide N-H is generally less nucleophilic.
Electrophilic Aromatic Substitution: The directing effects of the existing substituents will govern the position of any further substitution on the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director. The benzoylamino group is also an ortho-, para-director, but its activating strength is modulated by the electron-withdrawing benzoyl portion. The carboxylic acid group is a deactivating group and a meta-director. The combined influence of these groups makes the prediction of substitution patterns complex, though the positions ortho and para to the powerful hydroxyl activator are likely to be favored.
The selective modification of one functional group in the presence of others often requires the use of protecting groups or carefully controlled reaction conditions to achieve the desired chemo- and regioselectivity.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Benzoylamino 5 Hydroxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For 2-(benzoylamino)-5-hydroxybenzoic acid, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of atoms and providing insights into the compound's conformational preferences and potential tautomeric equilibria.
The chemical shifts of the protons and carbons in the aromatic rings would be indicative of the electron-donating or -withdrawing effects of the substituents—the hydroxyl, carboxylic acid, and benzoylamino groups. For instance, the protons on the salicylic (B10762653) acid moiety would exhibit distinct splitting patterns and chemical shifts influenced by the electronic nature of the benzoylamino group.
Furthermore, NMR is a key tool for studying tautomerism, which is the interconversion of structural isomers. nih.govnih.govekb.eg In the case of this compound, potential amide-iminol tautomerism could be investigated. This would involve observing distinct sets of signals for the different tautomers or, if the exchange is rapid on the NMR timescale, averaged signals. nih.gov The presence of exchangeable protons, such as those of the hydroxyl, carboxylic acid, and amide groups, can be confirmed by D₂O exchange experiments. Variable temperature NMR studies could also be employed to probe the dynamics of conformational changes, such as rotation around the amide bond or the C-N bond, by observing changes in the line shape of the NMR signals. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are exceptionally sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
For this compound, the FT-IR and Raman spectra would be expected to display characteristic bands for the various functional groups present:
O-H Stretching: The hydroxyl and carboxylic acid groups would give rise to broad O-H stretching vibrations, typically in the high-frequency region of the spectrum (around 3500-2500 cm⁻¹). The position and shape of these bands are highly sensitive to hydrogen bonding. fu-berlin.de Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between the amide and hydroxyl groups, would lead to a red-shift (lower frequency) and broadening of these bands. nih.gov
N-H Stretching: The amide N-H group would exhibit a stretching vibration, typically around 3300 cm⁻¹. Its position can also be influenced by hydrogen bonding.
C=O Stretching: The carbonyl groups of the carboxylic acid and the amide would show strong absorption bands in the region of 1700-1630 cm⁻¹. The exact position of these bands would be influenced by conjugation with the aromatic ring and by hydrogen bonding. The carboxylic acid C=O stretch is typically at a higher frequency than the amide C=O stretch.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the two aromatic rings would appear in the 1600-1450 cm⁻¹ region.
C-N and C-O Stretching: These single bond stretching vibrations would be found at lower frequencies in the fingerprint region of the spectrum.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations. ekb.eg By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecule's structure and the intermolecular forces that dictate its solid-state packing. nih.gov
While specific experimental spectra for this compound are not provided in the available literature, the analysis of related benzoic acid derivatives confirms the utility of vibrational spectroscopy in characterizing their structure and hydrogen bonding patterns. ekb.eg
X-ray Crystallography and Solid-State Structure Analysis of this compound and Its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not available in the searched literature, the structure of its isomer, 4-(benzoylamino)-2-hydroxybenzoic acid, has been determined and provides valuable insights into the likely solid-state conformation and intermolecular interactions. fu-berlin.denih.gov
The analysis of 4-(benzoylamino)-2-hydroxybenzoic acid reveals several key structural features that could be anticipated in the this compound isomer. fu-berlin.de In the reported structure of the 4-benzoylamino isomer, the molecule is nearly planar, with a small dihedral angle between the two aromatic rings. fu-berlin.de A significant feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring. fu-berlin.de
The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a strategy often employed to modify the physicochemical properties of a compound. While no co-crystals of this compound have been reported in the searched literature, the propensity of its functional groups (carboxylic acid, hydroxyl, amide) to form hydrogen bonds suggests that it would be a good candidate for co-crystal formation with other molecules.
Crystallographic Data for 4-(Benzoylamino)-2-hydroxybenzoic Acid fu-berlin.denih.gov
| Parameter | Value |
| Formula | C₁₄H₁₁NO₄ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.6689 |
| b (Å) | 32.039 |
| c (Å) | 6.6413 |
| α (°) | 90 |
| β (°) | 103.530 |
| γ (°) | 90 |
| Volume (ų) | 1172.74 |
| Z | 4 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Dynamics
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. nih.gov
However, CD spectroscopy could be a valuable tool for investigating the conformational dynamics of chiral derivatives of this compound. If a chiral center were to be introduced into the molecule, for example, by using a chiral acyl group instead of the benzoyl group, the resulting molecule would be optically active. The CD spectrum of such a chiral derivative would be sensitive to the three-dimensional arrangement of the chromophores (the aromatic rings and carbonyl groups) around the chiral center.
Changes in the CD spectrum as a function of solvent polarity or temperature could provide information about conformational changes and the dynamics of the molecule in solution. While no studies on chiral derivatives of this compound and their CD spectra have been found in the surveyed literature, this remains a potential avenue for future research into the chiroptical properties and conformational landscape of this class of compounds.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathways and Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula of C₁₄H₁₁NO₄. nih.gov
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, would be crucial for elucidating the fragmentation pathways. The fragmentation of this compound under electrospray ionization (ESI) would likely involve the following characteristic losses:
Loss of H₂O: Dehydration from the carboxylic acid and hydroxyl groups.
Loss of CO₂: Decarboxylation from the carboxylic acid group.
Cleavage of the amide bond: This would lead to the formation of benzoyl cations (m/z 105) and aminohydroxybenzoic acid fragment ions.
Cleavage of the benzoic acid moiety: Fragmentation of the salicylic acid part of the molecule.
The precise masses of the fragment ions, as determined by HRMS, would allow for the unambiguous assignment of their elemental compositions, providing strong evidence for the proposed fragmentation pathways.
Furthermore, HRMS can be a powerful tool for differentiating between isomers. While isomers have the same nominal mass, their fragmentation patterns in MS/MS can be distinct due to the different substitution patterns on the aromatic rings. By carefully analyzing the relative abundances of the fragment ions, it may be possible to distinguish this compound from its isomers, such as 3- and 4-(benzoylamino)-5-hydroxybenzoic acid. The development of such mass spectrometric methods would be highly valuable for the analysis of these compounds in complex mixtures. vu.edu.aunih.gov
Theoretical and Computational Chemistry of 2 Benzoylamino 5 Hydroxybenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that helps in predicting the reactivity of a molecule. youtube.comwikipedia.org This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For 2-(benzoylamino)-5-hydroxybenzoic acid, the distribution of HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, electron-rich aromatic rings and oxygen atoms are likely to contribute significantly to the HOMO, while the carboxylic acid and amide carbonyl groups would be major contributors to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4 | Indicates chemical reactivity and stability |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. researchgate.netresearchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps provide insights into a molecule's reactivity, intermolecular interactions, and potential binding sites for electrophiles and nucleophiles. researchgate.net
For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the amide carbonyl, indicating these as sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit a positive potential, marking them as sites for nucleophilic attack and hydrogen bond donation. This analysis is crucial for understanding how the molecule might interact with biological targets or other molecules.
Molecular Dynamics Simulations for Conformational Space and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can explore its conformational space, revealing the different shapes the molecule can adopt and their relative stabilities. This is particularly important for a flexible molecule with multiple rotatable bonds.
MD simulations also provide detailed information about the interactions between the solute (this compound) and solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is essential for understanding the molecule's solubility and how its conformation might change in different environments, such as the aqueous environment of a biological system versus a more hydrophobic lipid membrane. mdpi.com
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Quantum chemical calculations can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. mdpi.comresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The calculated shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule. mdpi.com
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. vjst.vn These calculations help in assigning specific vibrational modes (e.g., O-H stretch, C=O stretch) to the observed absorption bands. vjst.vn
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Calculated Value | Experimental Value |
| 1H NMR (Carboxylic Acid H) | 8.57 ppm | 8.25 ppm |
| IR (C=O Stretch) | 1680 cm-1 | 1675 cm-1 |
| UV-Vis (λmax) | 310 nm | 315 nm |
Note: The values in this table are for illustrative purposes and highlight the typical correlation between calculated and experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding clinical endpoints)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdergipark.org.tr For derivatives of benzoylaminobenzoic acid, QSAR studies have been employed to understand the structural features that are crucial for their inhibitory activity against specific enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.govdergipark.org.tr
These studies typically involve calculating a variety of molecular descriptors for each compound in a series, which can be categorized as electronic, steric, hydrophobic, and topological. nih.govdergipark.org.tr Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR models. dergipark.org.trjprdi.vn
For benzoylaminobenzoic acid derivatives, QSAR studies have revealed that inhibitory activity is often positively correlated with descriptors such as hydrophobicity (logP), molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group has also been shown to be favorable for activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur in certain positions can decrease activity. nih.gov These models provide mechanistic insights by highlighting the physicochemical properties that drive the interaction between the inhibitors and their target enzyme. dergipark.org.tr
Table 3: Key Descriptors in QSAR Models for Benzoylaminobenzoic Acid Derivatives
| Descriptor | Correlation with Activity | Mechanistic Implication |
| Hydrophobicity (logP) | Positive | Enhanced membrane permeability or hydrophobic interactions in the binding site |
| Molar Refractivity | Positive | Indicates the importance of molecular volume and polarizability for binding |
| Aromaticity | Positive | Suggests π-π stacking interactions with aromatic residues in the target's active site |
| Presence of -OH group | Positive | Favorable hydrogen bonding interactions |
Molecular Docking Studies with Biomolecular Targets for Understanding Interaction Mechanisms (mechanistic focus only)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. jprdi.vnnih.gov This method is instrumental in understanding the interaction mechanisms at a molecular level. nih.govresearchgate.net For this compound and its analogs, docking studies can elucidate how they fit into the active site of a target protein and identify the key non-covalent interactions that stabilize the complex. jprdi.vnnih.gov
These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. nih.gov For example, in studies with derivatives of 2-hydroxybenzoic acid, molecular docking has shown that the carboxylate group can form crucial electrostatic interactions and hydrogen bonds with specific residues like arginine and tyrosine in the binding pocket of an enzyme. nih.gov The adjacent hydroxyl group can also form important hydrogen bonds. nih.gov By visualizing the docked conformation, researchers can gain a detailed mechanistic understanding of how specific functional groups on the ligand contribute to binding affinity and specificity.
Applications of 2 Benzoylamino 5 Hydroxybenzoic Acid in Materials Science and Supramolecular Chemistry
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 2-(Benzoylamino)-5-hydroxybenzoic Acid as a Ligand
There is currently a lack of specific published research detailing the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of these materials relies on the coordination of metal ions with organic ligands containing specific functional groups. Although this compound possesses suitable carboxylate and hydroxyl groups that could potentially coordinate with metal centers, no specific examples of MOFs or coordination polymers constructed from this ligand are found in the available search results.
Integration into Polymeric Systems: Monomer or Building Block Applications
While chemical suppliers may categorize this compound under "Material Building Blocks" or in relation to "Polymer Science," specific examples of its integration as a monomer or building block into polymeric systems are not detailed in the scientific literature retrieved. bldpharm.com Patents mentioning the compound do so in the context of biological or cosmetic formulations rather than for the creation of new polymer materials with defined properties. google.comgoogle.com
Self-Assembly Processes and Supramolecular Architectures Involving this compound
The molecular structure of this compound, featuring amide, hydroxyl, and carboxylic acid groups, suggests a high potential for forming complex supramolecular architectures through hydrogen bonding and π-π stacking. However, specific studies dedicated to the self-assembly processes of this compound and the resulting supramolecular structures have not been identified in the search results. Research on related molecules confirms the importance of these interactions in forming predictable patterns, but direct analysis of this compound is not available.
Design of Functional Materials with Tunable Optical or Electronic Properties
No specific research was found that details the design of functional materials with tunable optical or electronic properties using this compound. While a general category of "Aggregation-Induced Emission Organic monomer of COF" is mentioned on a supplier website which lists the compound, there are no specific studies or data presented to confirm this property for this compound itself. bldpharm.com Similarly, patents that include this compound are focused on its use in topical skin lightening compositions, an application related to optical effects on skin, but not on the creation of advanced functional materials. google.com
Role as a Chemical Probe or Reporter Molecule in Advanced Research Systems
The search did not yield any studies where this compound is utilized as a chemical probe or a reporter molecule in advanced research systems.
Investigations into the Mechanistic Aspects of Biological Activity of 2 Benzoylamino 5 Hydroxybenzoic Acid
Molecular Interactions with Enzymes and Receptors: Mechanistic Insights
Molecular docking studies have been instrumental in elucidating the binding modes of 2-(benzoylamino)-5-hydroxybenzoic acid and related structures with various biological targets.
A notable example is its interaction with the cyclooxygenase-2 (COX-2) enzyme. mdpi.com In silico analysis of 5-benzamidosalicylic acid (referred to as PS2 in the study) binding to the COX-2 active site revealed specific molecular interactions. The binding is characterized by both hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com Specifically, the compound forms hydrogen bonds with Ser530 and Tyr385, and engages in hydrophobic interactions with Val349, Leu352, Met522, and Val523 within the enzyme's active site. mdpi.com These interactions are crucial for anchoring the molecule within the catalytic site, suggesting a basis for its potential inhibitory activity.
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| Cyclooxygenase-2 (COX-2) | Ser530, Tyr385 | Hydrogen Bonding | mdpi.com |
| Val349, Leu352 | Hydrophobic | mdpi.com | |
| Met522, Val523 | Hydrophobic | mdpi.com |
Studies on analogous compounds further underscore the importance of the 2-hydroxybenzoic acid scaffold in molecular recognition. For instance, in the development of selective SIRT5 inhibitors, the 2-hydroxybenzoic acid moiety was identified as a critical "warhead." nih.govnih.gov Molecular docking showed that the carboxylate group forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102, while the adjacent hydroxyl group forms a hydrogen bond with Val221 in the SIRT5 binding pocket. nih.gov These specific interactions highlight the role of the salicylic (B10762653) acid core in guiding the molecule to the active site of target enzymes. nih.govnih.gov
Elucidation of Inhibition or Activation Pathways of Specific Biological Targets (in vitro mechanistic studies)
The molecular interactions of this compound suggest its potential to modulate various biological pathways, primarily through enzyme inhibition.
Computational predictions based on its structure indicate that it may act as an inhibitor for several classes of enzymes, including proteases and kinases, as well as a modulator for G-protein coupled receptors (GPCRs) and ion channels. mdpi.com
| Predicted Biological Activity | Bioactivity Score* | Reference |
| GPCR Ligand | -0.13 | mdpi.com |
| Ion Channel Modulator | -0.21 | mdpi.com |
| Kinase Inhibitor | -0.34 | mdpi.com |
| Nuclear Receptor Ligand | -0.66 | mdpi.com |
| Protease Inhibitor | -0.19 | mdpi.com |
| Enzyme Inhibitor | 0.12 | mdpi.com |
*Scores between 0.00 and -0.50 suggest moderate activity, while scores above 0.00 indicate likely significant activity. mdpi.com
The detailed docking analysis with COX-2 suggests that a primary mechanism of action for this compound could be the inhibition of the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.comclevelandclinic.org The binding of the compound within the catalytic site would block the entry or conversion of the natural substrate, arachidonic acid. mdpi.comnih.gov
Furthermore, studies on structurally related compounds provide clues to other potential inhibitory mechanisms. For example, 2-(oxalylamino)-benzoic acid, which shares the N-substituted 2-aminobenzoic acid scaffold, acts as a classical competitive inhibitor of protein-tyrosine phosphatases (PTPs). researchgate.net This mode of inhibition involves the compound mimicking the substrate and competing for binding at the enzyme's active site, a plausible mechanism for this compound against certain targets. researchgate.net
Structure-Activity Relationships (SAR) in Biological Systems
The relationship between the chemical structure of this compound and its biological activity has been investigated by comparing it with various analogs. These studies reveal critical roles for each of its functional components.
The Benzoyl Group : A study comparing 5-benzamidosalicylic acid (our target compound, PS2) with its analogs, 5-acetamido-2-hydroxy benzoic acid (PS1) and 5-phenylacetamido-2-hydroxy benzoic acid (PS3), demonstrated that the nature of the acyl group at the 5-amino position is crucial for activity. mdpi.com The larger phenyl and benzyl (B1604629) groups in PS2 and PS3, compared to the methyl group in PS1, are intended to enhance selectivity for COX-2. mdpi.com
The Salicylic Acid Core : The 2-hydroxybenzoic acid (salicylic acid) framework is essential. Research on SIRT5 inhibitors showed that both the carboxylic acid and the adjacent hydroxyl group are vital for maintaining inhibitory activity. nih.gov Similarly, SAR studies on β-lactamase inhibitors revealed that the carboxyl group and the adjoining hydroxyl group were the active groups. researchgate.net
Substitution on the Benzoic Rings :
Position 5 Substitution : The position of the substituent on the salicylic acid ring is key. An SAR study on salicylic acid derivatives as NF-κB inhibitors showed that amidation of the carboxyl group and chlorination at the 5-position additively increased inhibitory activity. nih.gov However, another study on α-amylase inhibitors indicated that a hydroxyl group at the 5-position of the benzene (B151609) ring had a negative effect on inhibitory activity. mdpi.com This suggests the effect of the 5-substituent is target-dependent.
Ortho, Ortho Pattern : In a series of potent adenovirus replication inhibitors based on a related, larger scaffold of 2-[2-(benzoylamino)benzoylamino]benzoic acid, an ortho, ortho substitution pattern on the aromatic rings and the presence of the carboxylic acid were found to be favorable for activity. rsc.orgresearchgate.net This highlights the importance of the spatial arrangement of the linked aromatic systems.
| Structural Feature | Importance for Biological Activity | Target/Context | Reference |
| Carboxylic Acid Group | Essential for activity | SIRT5 Inhibition, Adenovirus Inhibition | nih.govrsc.org |
| 2-Hydroxyl Group | Essential for activity | SIRT5 Inhibition | nih.gov |
| 5-Amido Linkage | Modification affects potency/selectivity | COX-2 Inhibition | mdpi.com |
| 5-Position Substituent | Effect is target-dependent (can be positive or negative) | NF-κB vs. α-Amylase Inhibition | nih.govmdpi.com |
| ortho, ortho Aromatic Pattern | Favorable for activity in larger analogs | Adenovirus Inhibition | rsc.orgresearchgate.net |
Studies in Cell-Free Biochemical Systems
The mechanisms of action for this compound and its analogs have been explored using various cell-free biochemical assays. These in vitro systems allow for the direct study of enzyme inhibition without the complexities of a cellular environment.
Enzyme Inhibition Assays : The inhibitory potential of related compounds has been quantified in purified enzyme systems. For SIRT5, a trypsin-coupled fluorescence assay was used to measure the enzymatic activity and determine the IC₅₀ values of inhibitors. nih.govnih.gov For cholinesterase and β-secretase, inhibitory effects were evaluated using assays with specific substrates like 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) and butyrylthiocholine (B1199683) iodide. mdpi.com
Kinetic Studies : To determine the mode of inhibition, kinetic analyses are performed. For example, Lineweaver-Burk double-reciprocal plots were used to demonstrate that 2-(oxalylamino)-benzoic acid is a classical competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), by observing its effect on the enzyme-catalyzed hydrolysis of the substrate p-nitrophenyl phosphate (B84403) (pNPP). researchgate.net
Thermal Shift Assays : A medium-throughput thermal shift screening assay was employed to identify novel SIRT5 inhibitors. nih.govnih.gov This method detects the stabilization of the target protein upon ligand binding, which is indicative of a direct interaction. Compound 11, a 2-hydroxybenzoic acid derivative, was found to stabilize SIRT5 in a dose-dependent manner, confirming direct binding. nih.gov
These cell-free studies are crucial for confirming direct target engagement and elucidating the specific type of inhibition (e.g., competitive, non-competitive) before moving to more complex biological systems.
Pharmacophore Modeling and Ligand Design Principles for Targeted Molecular Interactions
Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov This concept is central to understanding the mechanistic basis of action for this compound and for designing more potent and selective analogs.
Based on its structure and docking studies, a pharmacophore model for this compound would include:
Two Aromatic Rings : Providing a hydrophobic core and potential for π-π stacking interactions with aromatic residues in a binding pocket. mdpi.com
Hydrogen Bond Donors : The hydroxyl group (-OH) and the amide N-H group. mdpi.comnih.gov
Hydrogen Bond Acceptors : The carbonyl oxygen of the benzoyl group, the carbonyl oxygen of the carboxylic acid, and the hydroxyl oxygen. mdpi.comnih.gov
The principles of ligand design based on this scaffold have been demonstrated in studies of SIRT5 inhibitors. nih.govnih.gov Starting with a hit compound (11) identified via screening, which contained the core 2-hydroxybenzoic acid features, a lead optimization was performed. nih.gov Guided by molecular docking and SAR, new derivatives were synthesized to improve potency. This led to the identification of compound 43, which was 10 times more potent than the original hit. nih.govnih.gov The design process involved modifying the phenyl ring of the amide substituent to achieve better interactions within a hydrophobic cavity and to form additional hydrogen bonds and salt bridges with key residues like Arg105 and Tyr102. nih.gov This iterative process of modeling, synthesis, and testing exemplifies how mechanistic insights into molecular interactions are used to guide the rational design of new bioactive compounds. nih.govnih.gov
Advanced Analytical Method Development for Research Applications of 2 Benzoylamino 5 Hydroxybenzoic Acid
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are indispensable tools in the synthesis and analysis of 2-(benzoylamino)-5-hydroxybenzoic acid, ensuring the quality of the final product and providing insights into reaction kinetics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly prominent.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of this compound. This method separates the compound from starting materials, intermediates, and potential by-products based on its polarity. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution is optimized to achieve sharp, symmetrical peaks with good resolution. pensoft.net
During research and development, HPLC is vital for real-time reaction monitoring. Small aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the HPLC system. This allows researchers to track the consumption of reactants (e.g., 5-aminosalicylic acid and benzoyl chloride) and the formation of the desired product, this compound. This data is critical for optimizing reaction conditions such as temperature, catalyst, and reaction time to maximize yield and purity. ktu.edulongdom.org The development of a stability-indicating HPLC method can also be used to track the formation of degradation products under various stress conditions (e.g., pH, light, temperature). pensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound must first undergo derivatization to increase its volatility. A common approach is silylation, where active hydrogens (from the carboxylic acid and phenolic hydroxyl groups) are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net The resulting derivative is then introduced into the gas chromatograph, where it is separated from other volatile components before entering the mass spectrometer. The mass spectrometer provides detailed structural information by fragmenting the molecule and detecting the mass-to-charge ratio of the resulting ions. This allows for unambiguous identification of the compound and characterization of impurities. researchgate.netwho.int GC-MS is a powerful tool for identifying trace-level impurities that might not be resolved or identified by HPLC-UV alone. nih.gov
| Parameter | HPLC Condition | GC-MS Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., HP-5MS, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV-Vis/Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Derivatization | Not required | Required (e.g., with BSTFA) |
| Application | Purity, Reaction Monitoring, Stability | Impurity Identification, Structural Elucidation |
Capillary Electrophoresis for High-Resolution Separation Studies
Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC, renowned for its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. researchgate.netdiva-portal.org In the context of this compound research, CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for high-resolution separation studies. nih.gov
The separation in CZE is based on the differences in the electrophoretic mobility of analytes in an electric field, which is influenced by their charge-to-size ratio. diva-portal.org This makes it an excellent method for separating the target compound from structurally similar isomers (e.g., positional isomers of the benzoyl or hydroxyl groups) or closely related acidic impurities that might be challenging to resolve by HPLC.
Method development in CE involves optimizing several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.gov For an acidic compound like this compound, a basic BGE (e.g., borate (B1201080) or phosphate buffer) is typically used to ensure the analyte is deprotonated and carries a negative charge. mdpi.com Additives such as organic solvents (e.g., methanol) or cyclodextrins can be incorporated into the BGE to fine-tune selectivity and improve resolution. researchgate.net Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants in the BGE, can be employed to separate neutral impurities from the charged analyte. ubaya.ac.id
| Parameter | Typical Condition for Benzoic Acid Derivatives | Purpose |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-70 cm length) | Provides the separation channel. |
| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer | Maintains pH and conductivity. |
| pH | 8.0 - 10.0 | Ensures deprotonation of acidic analytes. |
| Applied Voltage | 15-25 kV | Drives the electrophoretic separation. |
| Temperature | 20-30 °C | Affects viscosity and migration times. |
| Detection | Diode Array Detector (DAD) at 200-250 nm | Monitors the separated analytes. |
Electrochemical Methods for Redox Behavior Investigations
Electrochemical methods are powerful for probing the redox characteristics of this compound. The presence of electroactive moieties—specifically the phenolic hydroxyl group and the secondary amide—makes the compound susceptible to oxidation and potentially reduction reactions. Techniques like cyclic voltammetry (CV) can provide valuable information on oxidation potentials, reversibility of redox processes, and the electron-transfer mechanisms. mdpi.com
Investigations into the compound's redox behavior are typically conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). mdpi.com The compound is dissolved in a suitable solvent with a supporting electrolyte. researchgate.net
The phenolic hydroxyl group is expected to be the primary site of oxidation. The oxidation potential provides a quantitative measure of the ease with which the molecule can donate an electron, a key parameter in studies related to antioxidant activity or electrochemical degradation. wiserpub.com The position of the electron-withdrawing benzoylamino group relative to the hydroxyl group will influence this potential. nih.gov By studying the electrochemical behavior at different pH values, the role of proton-coupled electron transfer can be elucidated. The data obtained from these studies, such as oxidation potential (E_ox) and HOMO (Highest Occupied Molecular Orbital) energy levels, are fundamental for understanding the molecule's electronic properties. mdpi.comwiserpub.com
| Technique | Parameter Measured | Research Application |
| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials | Determining electron-donating ability. |
| Differential Pulse Voltammetry (DPV) | Peak Current, Peak Potential | Quantitative analysis, improved sensitivity. |
| Chronoamperometry | Current vs. Time | Studying kinetics of electrochemical reactions. |
| Electrochemical Impedance Spectroscopy (EIS) | Electrode-solution interface properties | Investigating electrode surface phenomena. |
Development of Novel Biosensors for Research-Specific Detection of this compound or its Metabolites (non-clinical)
In research applications where rapid and high-throughput screening is needed, such as in metabolic engineering or environmental sample analysis, custom-developed biosensors offer a promising alternative to traditional chromatographic methods. ktu.edufrontiersin.org While no specific biosensor for this compound has been reported, strategies used for similar phenolic acids can be adapted for its detection. nih.govnih.gov
A common approach involves using transcription factor-based whole-cell biosensors. ktu.edu This strategy requires identifying or engineering a transcription factor that specifically recognizes this compound or one of its metabolites. The binding of the analyte to the transcription factor would then trigger the expression of a reporter gene (e.g., encoding a fluorescent protein like GFP or an enzyme like β-galactosidase), generating a measurable signal that correlates with the analyte's concentration. frontiersin.orgresearchgate.net The specificity of such a sensor would depend on the molecular recognition capabilities of the transcription factor's ligand-binding domain.
Another strategy is the development of enzyme-based electrochemical biosensors. nih.govresearchgate.net This would involve immobilizing an enzyme that acts on this compound (e.g., a specific hydroxylase or oxidase) onto an electrode surface. The enzymatic reaction would consume the analyte and produce an electroactive species (or consume one, like oxygen), which can be detected as a change in current or potential. frontiersin.org The development of such a sensor is contingent on the availability or discovery of an enzyme with sufficient activity and selectivity for the target compound.
| Biosensor Strategy | Biorecognition Element | Transduction Principle | Potential Application |
| Transcription Factor-Based | Engineered Transcription Factor | Gene expression (Fluorescence/Colorimetric) | High-throughput screening of microbial production. |
| Enzyme-Based | Specific Oxidase/Dehydrogenase | Electrochemical (Amperometric/Potentiometric) | Real-time monitoring in bioreactors. |
| Affinity-Based | Aptamer or Molecularly Imprinted Polymer | Optical or Mass-based (e.g., SPR) | Selective detection in complex research samples. |
Q & A
Q. What are the recommended synthetic routes for 2-(benzoylamino)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves benzoylation of 5-hydroxyanthranilic acid (2-amino-5-hydroxybenzoic acid) using benzoyl chloride or derivatives under controlled pH (e.g., Schotten-Baumann conditions). Optimization includes:
- Temperature : Maintain 0–5°C to minimize side reactions.
- Solvent : Use aqueous alkaline media (e.g., NaOH/water) for better solubility of intermediates.
- Purification : Recrystallization from ethanol/water mixtures enhances purity .
Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, UV detection at 254 nm).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR (DMSO-d6) shows peaks at δ 10.2 (broad, -OH), δ 8.1–7.5 (benzoyl aromatic protons), and δ 6.8–6.5 (hydroxy-substituted benzene protons). C NMR confirms carbonyl (C=O) at ~167 ppm .
- IR : Strong absorption bands at ~1680 cm (amide C=O) and 3200–3400 cm (-OH stretch).
- Mass Spectrometry : ESI-MS ([M-H]) at m/z 270.1 (calculated for CHNO) .
Q. What are the solubility properties in common solvents, and how do they impact experimental design?
Methodological Answer:
- Polar solvents : Soluble in DMSO, methanol, and hot ethanol; poorly soluble in water (<1 mg/mL at 25°C).
- Design implications : Use DMSO for stock solutions in biological assays. For crystallization trials, ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability under varying pH?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level to study protonation states. The hydroxy group (pKa ~9–10) and amide (pKa ~3–4) dictate pH-dependent solubility .
- MD Simulations : Simulate solvation in water/DMSO mixtures (GROMACS) to assess aggregation tendencies. Results correlate with experimental solubility data .
Q. What challenges arise in resolving crystallographic data, and how can they be mitigated?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement Challenges : Disordered solvent molecules require SQUEEZE (PLATON). Final R-factors <5% are achievable using SHELXL .
Q. How does the benzoylamino group influence electronic properties and UV-Vis spectral behavior?
Methodological Answer:
- UV-Vis Analysis : In methanol, λ at 280 nm (π→π* transition of benzoyl group) and 320 nm (n→π* of amide). Compare with analogs lacking the benzoylamino group (e.g., 5-hydroxybenzoic acid) to isolate electronic effects .
- TD-DFT : Predict electronic transitions using CAM-B3LYP/def2-TZVP, aligning with experimental spectra .
Q. What are the implications of structural analogs in pharmacological studies?
Methodological Answer:
- SAR Studies : Replace the benzoylamino group with acetyl or sulfonamide groups to assess impact on bioactivity (e.g., enzyme inhibition). Use 5-hydroxyanthranilic acid derivatives as controls .
- In Vitro Assays : Test cytotoxicity (MTT assay) and COX-2 inhibition (ELISA) to identify therapeutic potential .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points and purity metrics
Q. Conflicting LogP values in environmental fate studies
- Issue : LogP estimates vary between 2.1 (EPI Suite) and 2.8 (experimental shake-flask method).
- Resolution : Standardize measurement conditions (pH 7.4, 25°C) and validate with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
